molecular formula C12H12BrClN4O4S B2538510 ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2094899-57-5

ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2538510
CAS RN: 2094899-57-5
M. Wt: 423.67
InChI Key: RKSJSZQSNSVTPK-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridinesulfonamides, which have diverse applications in novel drug design. It is synthesized by introducing specific functional groups onto the pyridine ring, resulting in its unique properties and potential biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the bromo and chloro substituents onto the pyridine ring, followed by sulfonation and subsequent esterification with ethyl carboxylate. Detailed synthetic pathways and reaction conditions are available in the literature .


Molecular Structure Analysis

The molecular structure of ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate has been investigated using X-ray crystallography. Single crystals of both R- and S-isomers were obtained for analysis. The absolute configurations (ACs) were confirmed through electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations. The crystal structures and calculated geometries were found to be similar, allowing for a comparison of the reliability of ACs obtained by ECD analyses and theoretical simulations .


Chemical Reactions Analysis

The compound’s reactivity and chemical behavior have been explored. It exhibits inhibitory activity against PI3Kα kinase, with IC50 values of 1.08 μM (for compound 10a) and 2.69 μM (for compound 10b). Molecular docking studies have provided insights into the binding modes of the R- and S-isomers .


Physical And Chemical Properties Analysis

  • Safety Hazards : Refer to safety information provided by the manufacturer

Mechanism of Action

The precise mechanism of action for this compound remains an active area of research. Its interaction with specific biological targets, such as kinases or enzymes, likely contributes to its pharmacological effects. Further studies are needed to elucidate the detailed mechanism of action .

Safety and Hazards

As with any chemical compound, proper handling, storage, and disposal procedures should be followed. Consult safety data sheets (SDS) for specific safety precautions, including handling, protective equipment, and waste disposal guidelines .

properties

IUPAC Name

ethyl 3-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN4O4S/c1-3-22-12(19)8-6-18(2)16-11(8)17-23(20,21)9-4-7(13)5-15-10(9)14/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSJSZQSNSVTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate

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